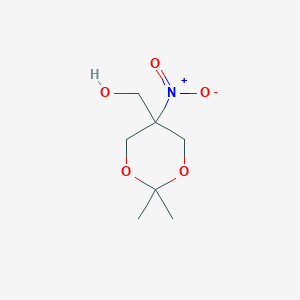![molecular formula C20H20Cl2N5O3+ B3052941 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide CAS No. 4904-18-1](/img/no-structure.png)
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N5O3+ and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Kavina, Sizov, and Yakovlev (2018) demonstrated a method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be converted into various derivatives by modifying the substituent in the 3-position, offering a versatile approach for the development of related compounds (Kavina, Sizov, & Yakovlev, 2018).
Antimicrobial Activity
- Demchenko et al. (2021) synthesized a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives showing significant antimicrobial activity, highlighting the potential of these compounds in addressing bacterial and fungal infections (Demchenko et al., 2021).
Structural Analysis and Characterization
- Banfield, Fallon, and Gatehouse (1987) proposed the structure of a compound derived from 2-(2-imino-3,4-diphenyl-2H-pyrrol-5-yl)-1,1,3-trimethylguanidine based on crystal structure analysis, contributing to the understanding of related heterocyclic compounds (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Evaluations
- Ladani et al. (2009) explored the synthesis of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde derivatives, which exhibited antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds (Ladani et al., 2009).
Potential in Neuroscience
- Jang et al. (2020) synthesized 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for treating neurodegenerative diseases, suggesting the relevance of these compounds in neuroscience research (Jang et al., 2020).
Application in Material Science
- Ghaemy and Nasab (2010) prepared novel fluorescent polyimides from derivatives of this compound, demonstrating its application in the development of materials with specific photophysical and chemiluminescence properties (Ghaemy & Nasab, 2010).
Anticancer Activities
- Duran and Demirayak (2012) reported the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives with notable anticancer activities against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
properties
CAS RN |
4904-18-1 |
|---|---|
Molecular Formula |
C20H20Cl2N5O3+ |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C20H19Cl2N5O3/c1-24-16(9-19(29)25(2)20(24)30)23-17(28)11-26-10-15(27-7-3-4-18(26)27)12-5-6-13(21)14(22)8-12/h5-6,8-10H,3-4,7,11H2,1-2H3/p+1 |
InChI Key |
HAEPSAPKBCAPDY-UHFFFAOYSA-O |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)



![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)







![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)